

Pharmacological Profile of Ammothamnine (Oxymatrine): A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammothamnine, a quinolizidine alkaloid commonly known as Oxymatrine, is a natural compound extracted from the roots of plants from the Sophora species. It has been the subject of extensive pharmacological research due to its diverse therapeutic effects, including anti-inflammatory, anti-cancer, anti-fibrotic, and neuroprotective properties. This technical guide provides a comprehensive overview of the pharmacological profile of Ammothamnine, with a focus on its quantitative receptor binding affinities, enzyme inhibition, pharmacokinetic properties, and modulation of key signaling pathways. Detailed experimental methodologies for key assays are also provided to facilitate further research and drug development efforts.

Introduction

Ammothamnine, chemically identified as Oxymatrine, has a long history of use in traditional Chinese medicine. Modern pharmacological studies have begun to elucidate the molecular mechanisms underlying its therapeutic benefits. This document aims to consolidate the available quantitative data and experimental protocols to serve as a valuable resource for researchers in the fields of pharmacology and drug discovery.

Receptor and Enzyme Interactions



While comprehensive screening of **Ammothamnine** against a wide array of receptors and enzymes is not extensively documented in publicly available literature, some key interactions have been identified.

Enzyme Inhibition

Ammothamnine has been shown to inhibit certain enzymes involved in inflammation and cell proliferation.

Table 1: Enzyme Inhibition Profile of **Ammothamnine** (Oxymatrine)

Enzyme	IC50	Cell Line/System	Reference
Cyclooxygenase-1 (COX-1)	52.5 μg/mL	in vitro	[1]
Cyclooxygenase-2 (COX-2)	102.2 μg/mL	in vitro	[1]

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) of **Ammothamnine** have been primarily studied in rats.

In Vivo Pharmacokinetic Parameters

Table 2: Pharmacokinetic Parameters of Ammothamnine (Oxymatrine) in Rats



Parameter	Value	Route of Administration	Reference
Absolute Oral Bioavailability	26.43%	Oral	[2][3]
Cmax (Maximum Concentration)	605.5 ng/mL	Oral	[2][3]
Tmax (Time to Maximum Concentration)	0.75 h	Oral	[2][3]
t1/2 (Half-life)	4.181 h	Oral	[2][3]
t1/2 (Half-life)	4.9 ± 3.4 h	Intravenous (2 mg/kg)	[4]

Metabolism

Ammothamnine is metabolized in the liver, primarily by cytochrome P450 enzymes. The major metabolic reaction is the reduction of the N-oxide group to form matrine.

Table 3: In Vitro Metabolism Kinetics of Ammothamnine (Oxymatrine)

Enzyme System	Km (μM)	Vmax (nmol/min/mg protein)	Reference
Human Liver Microsomes (HLMs)	Biphasic Kinetics	-	[5]
Human Intestinal Microsomes (HIMs)	Biphasic Kinetics	-	[5]
Recombinant Human CYP3A4	Biphasic Kinetics	-	[5]

Note: The metabolism of Oxymatrine in HLMs, HIMs, and by CYP3A4 followed biphasic kinetics, and therefore single Km and Vmax values were not reported.



Table 4: Inhibition of Ammothamnine (Oxymatrine) Metabolism by CYP450 Inhibitors

CYP Isoform Inhibitor	Inhibition of Matrine Formation	Reference
Ketoconazole (CYP3A)	Strong Inhibition	[6]
Fluvoxamine maleate (CYP1A2)	Significant Inhibition	[6]
Amiodarone hydrochloride (CYP2C9)	Significant Inhibition	[6]
Omeprazole (CYP2C19)	Significant Inhibition	[6]
Diethyldithiocarbamic acid (CYP2E1)	Significant Inhibition	[6]
Gemfibrozil (CYP2C8)	Weak Inhibition	[6]
Quinidine (CYP2D6)	Weak Inhibition	[6]

Key Signaling Pathways and Pharmacological Effects

Ammothamnine exerts its diverse pharmacological effects by modulating several key intracellular signaling pathways.

Anti-Cancer Activity

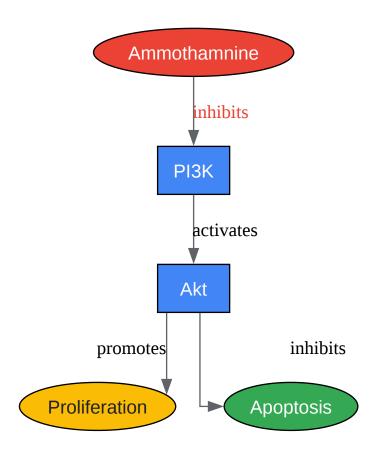
Ammothamnine has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines.

Table 5: IC50 Values of Ammothamnine (Oxymatrine) in Cancer Cell Lines

Cell Line	Cancer Type	IC50 (24h)	IC50 (48h)	Reference
MCF-7	Breast Cancer	~32 mg/mL	<16 mg/mL	[7]



Ammothamnine has been shown to inhibit the PI3K/Akt signaling pathway, which is a critical pathway for cell survival and proliferation in many cancers. This inhibition leads to decreased phosphorylation of Akt and downstream targets, ultimately promoting apoptosis.[8][9][10]



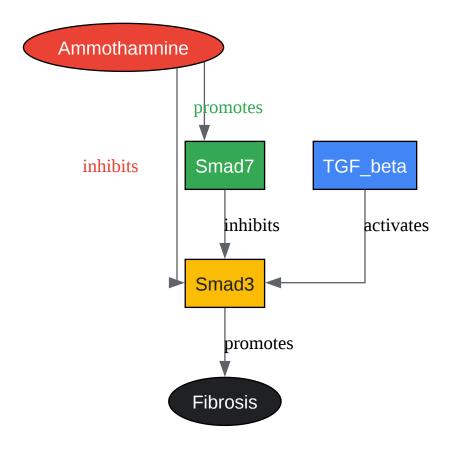
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Figure 1: Ammothamnine's inhibition of the PI3K/Akt pathway.

Anti-Fibrotic Activity

Ammothamnine has been demonstrated to attenuate fibrosis by modulating the TGF-β/Smad signaling pathway. It can inhibit the expression of Smad3 and CREB-binding protein (CBP) while promoting the expression of the inhibitory Smad7.[11] This leads to a reduction in the deposition of collagen and other extracellular matrix components.





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Figure 2: Modulation of the TGF-β/Smad pathway by **Ammothamnine**.

Neuroprotective Effects

Ammothamnine has been shown to exert neuroprotective effects against excitotoxicity, in part by down-regulating the expression of the NR2B subunit of the NMDA receptor.[12] This can reduce excessive calcium influx and subsequent neuronal damage.

Experimental Protocols Cell Viability Assay (CCK-8)

This protocol is adapted from methodologies used to assess the anti-proliferative effects of **Ammothamnine** on cancer cells.[7][13]





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Figure 3: Workflow for the Cell Counting Kit-8 (CCK-8) assay.

- Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
- Treatment: Treat cells with various concentrations of **Ammothamnine** and a vehicle control.
- Incubation: Incubate the cells for the desired time periods (e.g., 24, 48, 72 hours).
- Reagent Addition: Add 10 μL of CCK-8 solution to each well.
- Final Incubation: Incubate the plate for 1-4 hours at 37°C.
- Measurement: Measure the absorbance at 450 nm using a microplate reader.
- Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for PI3K/Akt Pathway

This protocol provides a general framework for assessing the effect of **Ammothamnine** on the phosphorylation status of Akt.[8][9][10]

- Cell Lysis: After treatment with **Ammothamnine**, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
- SDS-PAGE: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel.



- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt, total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRPconjugated secondary antibodies for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Analysis: Quantify the band intensities and normalize the levels of phospho-Akt to total Akt.

Caco-2 Permeability Assay

This assay is used to assess the intestinal permeability of a compound.[2][14]

- Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation and formation of a monolayer.
- Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
- Transport Study:
 - Apical to Basolateral (A-B): Add **Ammothamnine** to the apical side of the monolayer and collect samples from the basolateral side at various time points.
 - Basolateral to Apical (B-A): Add **Ammothamnine** to the basolateral side and collect samples from the apical side.
- Sample Analysis: Quantify the concentration of Ammothamnine in the collected samples
 using a validated analytical method (e.g., LC-MS/MS).



 Apparent Permeability Coefficient (Papp) Calculation: Calculate the Papp value using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C0 is the initial drug concentration.

Conclusion

Ammothamnine (Oxymatrine) presents a complex and promising pharmacological profile with therapeutic potential in a range of diseases. Its mechanisms of action involve the modulation of key signaling pathways related to inflammation, cell proliferation, and fibrosis. While significant progress has been made in understanding its pharmacokinetic properties and qualitative effects, a more comprehensive quantitative analysis of its interactions with a wider range of molecular targets is warranted. The experimental protocols provided in this guide offer a foundation for further investigation into the pharmacological properties of this multifaceted natural compound. Future research should focus on detailed receptor binding and enzyme inhibition screening to fully elucidate its mechanism of action and to identify potential novel therapeutic applications.

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